molecular formula C44H64N4O10 B12428433 PROTAC CRABP-II Degrader-2

PROTAC CRABP-II Degrader-2

Cat. No.: B12428433
M. Wt: 809.0 g/mol
InChI Key: LJDTZKKSXVIAPQ-FATAJGLMSA-N
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Description

PROTAC CRABP-II Degrader-2 is a potent degrader of cellular retinoic acid binding protein (CRABP-II). It is based on the inhibitor of apoptosis protein (IAP) ligand and is used in targeted protein degradation strategies. This compound is part of the proteolysis targeting chimeras (PROTACs) technology, which is an emerging approach in drug discovery and cancer therapy .

Preparation Methods

The synthesis of PROTAC CRABP-II Degrader-2 involves the conjugation of a ligand for CRABP-II with an IAP ligand through a linker. The synthetic route typically includes the following steps:

    Synthesis of the CRABP-II ligand: This involves the preparation of a molecule that specifically binds to CRABP-II.

    Synthesis of the IAP ligand: This involves the preparation of a molecule that binds to the IAP.

    Linker attachment: The CRABP-II ligand and the IAP ligand are connected via a linker to form the final PROTAC molecule.

The reaction conditions for these steps often involve standard organic synthesis techniques, such as coupling reactions, purification through chromatography, and characterization using NMR and mass spectrometry .

Chemical Reactions Analysis

PROTAC CRABP-II Degrader-2 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.

    Reduction: Under reductive conditions, the compound can be reduced to form various reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

PROTAC CRABP-II Degrader-2 has a wide range of scientific research applications:

    Chemistry: It is used to study the degradation of CRABP-II and to develop new synthetic methodologies for PROTACs.

    Biology: It helps in understanding the role of CRABP-II in cellular processes and its degradation pathways.

    Medicine: It is being explored for its potential in cancer therapy by targeting and degrading CRABP-II, which is involved in tumor growth.

    Industry: It is used in the development of new therapeutic agents and in drug discovery processes .

Mechanism of Action

The mechanism of action of PROTAC CRABP-II Degrader-2 involves the recruitment of an E3 ubiquitin ligase to the CRABP-II protein. This leads to the ubiquitination of CRABP-II, marking it for degradation by the proteasome. The molecular targets include CRABP-II and the IAP, and the pathways involved are the ubiquitin-proteasome system .

Comparison with Similar Compounds

PROTAC CRABP-II Degrader-2 is unique in its ability to specifically degrade CRABP-II. Similar compounds include:

    PROTAC CRABP-II Degrader-1: Another degrader of CRABP-II but with different ligands and linkers.

    PROTAC CRABP-II Degrader-3: A variant with modifications to improve potency and selectivity.

These compounds share the same basic mechanism of action but differ in their chemical structures and specificities .

Properties

Molecular Formula

C44H64N4O10

Molecular Weight

809.0 g/mol

IUPAC Name

(2E,4E,6E,8E)-9-[(3E)-3-[2-[2-[2-[2-[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]oxyethoxy]ethoxy]ethylamino]-2-oxoethoxy]imino-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C44H64N4O10/c1-30(2)26-38(47-42(53)41(52)36(45)28-34-14-9-8-10-15-34)43(54)57-25-24-56-23-22-55-21-20-46-39(49)29-58-48-37-18-19-44(6,7)35(33(37)5)17-16-31(3)12-11-13-32(4)27-40(50)51/h8-17,27,30,36,38,41,52H,18-26,28-29,45H2,1-7H3,(H,46,49)(H,47,53)(H,50,51)/b13-11+,17-16+,31-12+,32-27+,48-37+/t36-,38+,41+/m1/s1

InChI Key

LJDTZKKSXVIAPQ-FATAJGLMSA-N

Isomeric SMILES

CC\1=C(C(CC/C1=N\OCC(=O)NCCOCCOCCOC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1=NOCC(=O)NCCOCCOCCOC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Origin of Product

United States

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